molecular formula C4H5F3O2S B6147746 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid CAS No. 77130-79-1

3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid

Cat. No. B6147746
CAS RN: 77130-79-1
M. Wt: 174.1
InChI Key:
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Description

3,3,3-Trifluoro-2-(sulfanylmethyl)propanoic acid (TFSMPA) is an organic compound that is used in a variety of scientific applications. It is a colorless liquid that is soluble in water, and is a common starting material for the synthesis of other compounds. TFSMPA has been used in a variety of research areas, including organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid has been used in a variety of scientific research areas, including organic synthesis, catalysis, and biochemistry. In organic synthesis, 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid has been used as a starting material for the synthesis of other compounds, such as esters and amides. In catalysis, 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid has been used as a catalyst for the conversion of alkenes to epoxides. In biochemistry, 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid has been used as a reagent for the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid is not fully understood. However, it is believed that the reaction of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid with other compounds is mediated by the formation of a sulfonium ion intermediate. This intermediate then undergoes further reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid are not well understood. However, it is believed that 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid may be toxic in high concentrations and may have an effect on the nervous system.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid in lab experiments is that it is a relatively inexpensive starting material for the synthesis of other compounds. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid in lab experiments is that it is toxic in high concentrations and may have an effect on the nervous system.

Future Directions

There are a number of potential future directions for the use of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid. These include the development of new synthesis methods for the production of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid, the use of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid in the synthesis of peptides and proteins, and the use of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid as a catalyst for the conversion of alkenes to epoxides. Additionally, further research into the biochemical and physiological effects of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid may lead to new applications for the compound.

Synthesis Methods

3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid can be synthesized using a variety of methods. One of the most common methods for synthesis of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid is the reaction of trifluoromethanesulfonyl chloride and 3-methyl-2-butanol. This reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction produces 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid as the main product, as well as byproducts such as water and trifluoromethanesulfonic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid involves the introduction of a sulfanyl group onto a propanoic acid molecule, followed by the introduction of three fluorine atoms onto the resulting molecule.", "Starting Materials": [ "Propanoic acid", "Sulfur", "Hydrogen peroxide", "Hydrochloric acid", "Sodium hydroxide", "Fluorine gas" ], "Reaction": [ "1. Sulfur is reacted with hydrogen peroxide and hydrochloric acid to produce sulfuric acid and water.", "2. Propanoic acid is reacted with thionyl chloride to produce propanoyl chloride.", "3. Propanoyl chloride is reacted with sodium sulfide to produce 2-(sulfanylmethyl)propanoic acid.", "4. 2-(sulfanylmethyl)propanoic acid is reacted with fluorine gas in the presence of a catalyst to produce 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid." ] }

CAS RN

77130-79-1

Product Name

3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid

Molecular Formula

C4H5F3O2S

Molecular Weight

174.1

Purity

95

Origin of Product

United States

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